Molecular Weight Advantage Over the 4‑Chlorophenyl Analog for Fragment‑Based and Lead‑Optimization Compliance
The target compound (MW 289.35 g/mol) is 6.40 g/mol lighter than the 4‑chlorophenyl analog 6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1706135-10-5; MW 295.75 g/mol) . This difference places the target compound deeper inside the ‘lead-like’ chemical space (MW ≤ 350) and further from the fragment-to-lead MW ceiling, offering greater room for subsequent functionalization while maintaining favorable permeability and solubility profiles.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 289.35 g/mol |
| Comparator Or Baseline | 6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: 295.75 g/mol |
| Quantified Difference | Target is 6.40 g/mol (2.2%) lighter |
| Conditions | Calculated from molecular formula; C14H15N3O2S vs C12H10ClN3O2S |
Why This Matters
A lower MW starting point is advantageous for lead optimization, as it permits addition of substituents to improve potency and selectivity without exceeding the typical MW cutoffs for oral bioavailability.
